molecular formula C18H15F3N4O B2579720 N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1448051-18-0

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Número de catálogo B2579720
Número CAS: 1448051-18-0
Peso molecular: 360.34
Clave InChI: VDQHECBIJXANQL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of kinase inhibitors and has been shown to have promising results in preclinical studies. In

Mecanismo De Acción

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a selective inhibitor of the protein kinases known as Bruton’s tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). BTK and ITK are involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting these kinases, this compound disrupts the signaling pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the activation of BTK and ITK, which leads to the inhibition of downstream signaling pathways. This compound also induces apoptosis in cancer cells by activating caspase-3 and -7. In addition, this compound has been shown to inhibit the production of cytokines and chemokines that promote the growth and survival of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is its selectivity for BTK and ITK, which reduces the risk of off-target effects. This compound has also been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of this compound is its poor solubility, which can affect its bioavailability and efficacy. In addition, the optimal dosing and treatment schedule of this compound in humans are still being investigated.

Direcciones Futuras

There are several future directions for the research and development of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide. One direction is to investigate the efficacy of this compound in clinical trials for the treatment of various types of cancer. Another direction is to optimize the dosing and treatment schedule of this compound to improve its bioavailability and efficacy. In addition, the development of more potent and selective inhibitors of BTK and ITK is an area of active research. Finally, the combination of this compound with other chemotherapeutic agents is an area of investigation to improve the efficacy of cancer treatment.

Métodos De Síntesis

The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the pyrazole ring through a cyclization reaction. The final product is obtained by purification through column chromatography. The synthesis of this compound has been reported in several research articles, and the yield and purity of the product have been optimized.

Aplicaciones Científicas De Investigación

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis in several types of cancer, including lymphoma, leukemia, and multiple myeloma. This compound has also been shown to enhance the efficacy of other chemotherapeutic agents when used in combination therapy. In addition, this compound has been shown to have a favorable safety profile in preclinical studies.

Propiedades

IUPAC Name

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O/c19-18(20,21)14-6-2-1-5-13(14)17(26)23-10-12-25-11-8-16(24-25)15-7-3-4-9-22-15/h1-9,11H,10,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQHECBIJXANQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.